molecular formula C15H24CoO6 B8568530 Cobalt; pentane-2,4-dione

Cobalt; pentane-2,4-dione

Cat. No. B8568530
M. Wt: 359.28 g/mol
InChI Key: JUPWRUDTZGBNEX-UHFFFAOYSA-N
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Patent
US04008260

Procedure details

582.5 grams cobalt(II)acetylacetonate, made from cobalt dichloride and acetylacetone by reaction with ammonia, having a water content of 11.7% by weight, corresponding to 509.6 grams of the anhydrous compound, were dissolved in 2 liters of methanol at room temperature and thereto 210 grams of acetylacetone were added at 35° C, while stirring. Subsequently, to the clear solution 150 grams hydrogen peroxide of about 30% were added within 8 minutes, which led to an increase in temperature of the solution to 65° C. The solution was then stirred at 65° C for about 30 minutes, and another 80 grams of about 30% hydrogen peroxide were added until the solution had turned to a clear green color. Thereafter, the reaction mixture was heated to reflux for one hour, cooled to 3° C, and the precipitated cobalt(III)acetylacetonate filtered and washed with 100 ml of cold methanol. After drying at 5 torr/80° C for 5 hours, 539 grams cobalt(III)acetylacetonate were obtained (corresponding to 75.7% of the theoretical). The product was black and shining, and of finely-crystalline structure, and having a water content of less than 0.05% by weight.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
582.5 g
Type
reactant
Reaction Step Two
Name
cobalt dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydrous compound
Quantity
509.6 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
210 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
150 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1]/[C:2](/[OH:7])=[CH:3]\[C:4]([CH3:6])=[O:5].[CH3:8]/[C:9](/[OH:14])=[CH:10]/[C:11]([CH3:13])=[O:12].[Co].[Co:16](Cl)Cl.[C:19]([CH2:22][C:23](=[O:25])[CH3:24])(=[O:21])[CH3:20].N.OO>CO.O>[CH3:6][C:4]([CH2:3][C:2]([CH3:1])=[O:7])=[O:5].[CH3:13][C:11]([CH2:10][C:9]([CH3:8])=[O:14])=[O:12].[CH3:20][C:19]([CH2:22][C:23]([CH3:24])=[O:25])=[O:21].[Co:16] |f:0.1.2,9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
582.5 g
Type
reactant
Smiles
C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co]
Name
cobalt dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
anhydrous compound
Quantity
509.6 g
Type
reactant
Smiles
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Four
Name
Quantity
210 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Five
Name
solution
Quantity
150 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
80 g
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was then stirred at 65° C for about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3° C
FILTRATION
Type
FILTRATION
Details
the precipitated cobalt(III)acetylacetonate filtered
WASH
Type
WASH
Details
washed with 100 ml of cold methanol
CUSTOM
Type
CUSTOM
Details
After drying at 5 torr/80° C for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Co]
Measurements
Type Value Analysis
AMOUNT: MASS 539 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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